molecular formula C21H22ClN3O4 B11180052 1-(3-Chloro-4-methylphenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(3-Chloro-4-methylphenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11180052
M. Wt: 415.9 g/mol
InChI Key: ZSCIIBRDGAIXLU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chloro-4-methylphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the furan-2-ylcarbonyl piperazine moiety: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This may involve the transformation of functional groups within the molecule.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C21H22ClN3O4/c1-14-4-5-16(12-17(14)22)25-13-15(11-19(25)26)20(27)23-6-8-24(9-7-23)21(28)18-3-2-10-29-18/h2-5,10,12,15H,6-9,11,13H2,1H3

InChI Key

ZSCIIBRDGAIXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl

Origin of Product

United States

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